1-Iodo-2-(methylsulfinyl)benzene
Overview
Description
1-Iodo-2-(methylsulfinyl)benzene is an organic compound with the molecular formula C₇H₇IOS. It is characterized by the presence of an iodine atom and a methylsulfinyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(methylsulfinyl)benzene can be synthesized through several methods. One common approach involves the reaction of ortho-iodobenzyl sulfoxide with cuprous iodide, copper powder, and potassium carbonate in 1,2-dichlorobenzene under an inert atmosphere at elevated temperatures (220°C). The reaction mixture is then cooled, and the product is extracted and purified .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone or other nucleophiles can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation: The major product is 1-iodo-2-(methylsulfonyl)benzene.
Reduction: The major product is 1-iodo-2-(methylthio)benzene.
Scientific Research Applications
1-Iodo-2-(methylsulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Iodo-2-(methylsulfinyl)benzene involves its interaction with molecular targets through its iodine and methylsulfinyl groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1-Iodo-2-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-Iodo-2-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness: 1-Iodo-2-(methylsulfinyl)benzene is unique due to the presence of both an iodine atom and a methylsulfinyl group, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it valuable for specific applications where these functional groups are required .
Properties
IUPAC Name |
1-iodo-2-methylsulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJBRKQMWCHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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